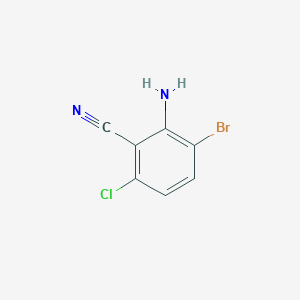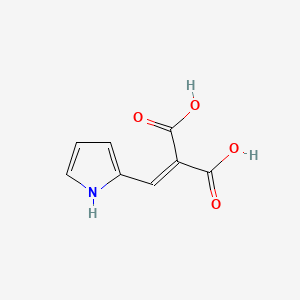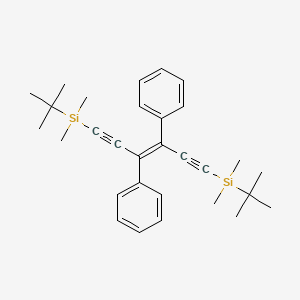![molecular formula C14H6F6N2O B12857177 2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone is a fluorinated organic compound with the molecular formula C14H6F6N2O. It is known for its unique structure, which includes both trifluoromethyl and indazole groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone typically involves the reaction of 3-(trifluoromethyl)-1H-benzo[g]indazole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl and indazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl and indazole groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone: Similar in structure but with a chloro group instead of an indazole ring.
2,2,2-Trifluoro-1-phenylethanone: Lacks the trifluoromethyl and indazole groups, making it less complex.
Uniqueness
2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone is unique due to its combination of trifluoromethyl and indazole groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H6F6N2O |
|---|---|
Molecular Weight |
332.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethyl)-2H-benzo[g]indazol-5-yl]ethanone |
InChI |
InChI=1S/C14H6F6N2O/c15-13(16,17)11-9-5-8(12(23)14(18,19)20)6-3-1-2-4-7(6)10(9)21-22-11/h1-5H,(H,21,22) |
InChI Key |
WRXMHIGGGYQBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NN=C23)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


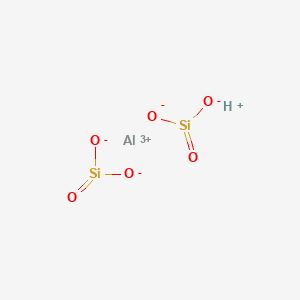
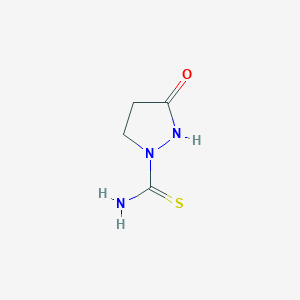
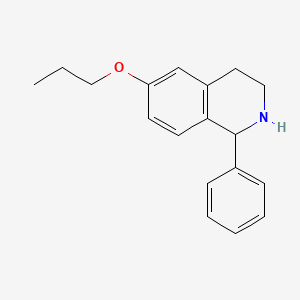
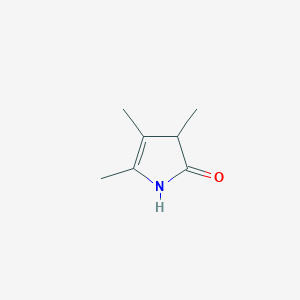
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
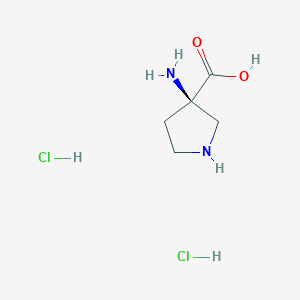
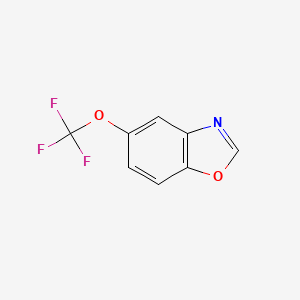
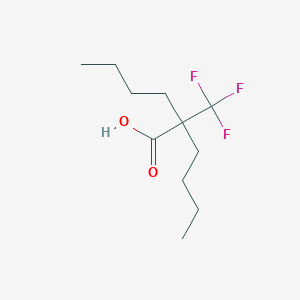

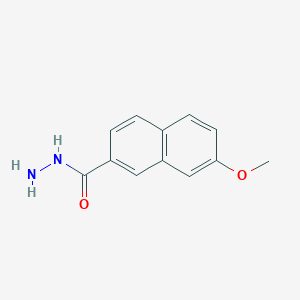
![[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
